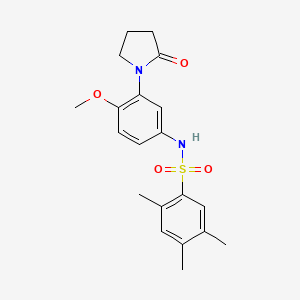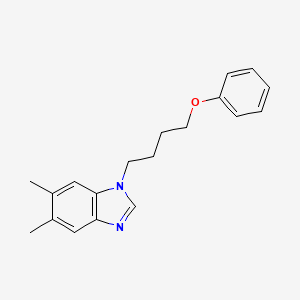
5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with dimethyl substitutions at the 5 and 6 positions and a phenoxybutyl group at the 1 position, making it a unique and potentially valuable molecule for various applications.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Direcciones Futuras
Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals. They often exhibit diverse biological activities, making them intriguing subjects for further study . The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .
Mecanismo De Acción
Target of Action
5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole is a derivative of benzimidazole . The primary target of this compound is the cobalt atom in vitamin B12 . The cobalt atom plays a crucial role in the biological activity of vitamin B12, which is involved in various metabolic processes in the body.
Mode of Action
The compound interacts with its target by serving as a ligand for the cobalt atom in vitamin B12 . This interaction enables the formation of the active form of vitamin B12, which is essential for the functioning of certain enzymes in the body.
Biochemical Pathways
The compound is involved in the biosynthesis of vitamin B12 . Vitamin B12 plays a key role in the normal functioning of the brain and nervous system, and for the formation of blood. It is involved in the metabolism of every cell of the human body, especially affecting DNA synthesis and regulation, but also fatty acid synthesis and energy production.
Pharmacokinetics
It is known that the compound is soluble in ethanol , which suggests that it may have good bioavailability. The compound’s pKa value is predicted to be 13.48±0.30 , indicating that it is a weak base and may be well-absorbed in the acidic environment of the stomach.
Result of Action
The action of this compound results in the formation of active vitamin B12 . This has numerous effects at the molecular and cellular level, including the synthesis of DNA, the formation of red blood cells, and the maintenance of the nervous system.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored below +30°C to maintain its stability. Furthermore, the compound’s solubility in ethanol suggests that it may be affected by the presence of alcohol in the body.
Análisis Bioquímico
Biochemical Properties
5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole interacts with various biomolecules in biochemical reactions. It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase
Cellular Effects
Given its role in the structure of vitamin B12, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of vitamin B12 biosynthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at the 5 and 6 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Phenoxybutyl Group: The phenoxybutyl group can be attached via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-phenoxybutyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole core or the phenoxybutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents (e.g., alkyl halides) in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethylbenzimidazole: A simpler analog without the phenoxybutyl group, known for its role in vitamin B12 synthesis.
1-Phenylbenzimidazole: Lacks the dimethyl and phenoxybutyl substitutions but shares the benzimidazole core.
2-Methylbenzimidazole: Contains a single methyl group and is used in various chemical and pharmaceutical applications.
Uniqueness
5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of dimethyl and phenoxybutyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
5,6-dimethyl-1-(4-phenoxybutyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-12-18-19(13-16(15)2)21(14-20-18)10-6-7-11-22-17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEYCFBBMOJMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2968743.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)

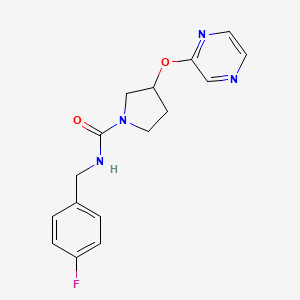
![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2968750.png)
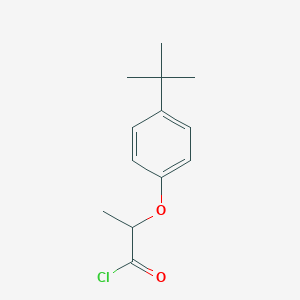
![6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2968753.png)
![N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2968757.png)

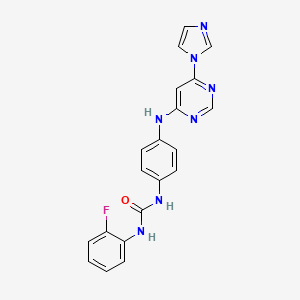
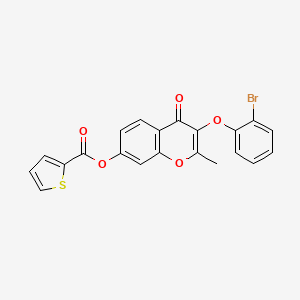
![2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2968764.png)

